N-Isopropylacrylamide

Thermoresponsive polymer LCST Drug delivery

N-Isopropylacrylamide (NIPAM) is the definitive monomer for thermoresponsive PNIPAM synthesis, exhibiting a sharp LCST at ~32°C—uniquely positioned between room and physiological temperature. Unlike N,N-dimethylacrylamide (no LCST), N-n-propylacrylamide (LCST ~25°C), or N-ethylacrylamide (LCST ~82°C), only NIPAM enables reversible thermal triggering for drug delivery, cell sheet engineering, and smart hydrogels. Procure at ≥99% purity (MEHQ-stabilized) for controlled RAFT/ATRP/NMP polymerization with dispersities <1.2. Store at 2-8°C; remove inhibitor before use. Ideal for biomedical and advanced material applications.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 25189-55-3
Cat. No. B008355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylacrylamide
CAS25189-55-3
SynonymsN-ISO-PROPYLACRYLAMIDE POLYMER; POLY(N-ISOPROPYL ACRYLAMIDE); 2-Propenamide,N-(1-methylethyl)-,homopolymer; n-(1-methylethyl)-2-propenamidhomopolymer; poly(n-iso-propylacrylamide)(mw20000-25000); nipam polymer; 2-Propenamid, N-(1-methylethyl)-, Homopolymer
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C=C
InChIInChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
InChIKeyQNILTEGFHQSKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.077X10+4 mg/L at 25 °C (est)
Soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylacrylamide Procurement Guide: CAS 25189-55-3 Monomer Specifications and Thermoresponsive Properties


N-Isopropylacrylamide (NIPAM, CAS 25189-55-3) is a monosubstituted acrylamide monomer with molecular formula C₆H₁₁NO (MW 113.16 g/mol), characterized by a vinyl group for polymerization and an isopropyl-substituted amide moiety . Its defining functional feature is the capacity to form poly(N-isopropylacrylamide) (PNIPAM), which exhibits a reversible lower critical solution temperature (LCST) phase transition at approximately 32°C in aqueous solution, transitioning from a hydrophilic, water-soluble coil below LCST to a hydrophobic, collapsed globule above LCST [1]. This thermoresponsive behavior, driven by the balance between hydrogen bonding (amide-water) and hydrophobic interactions (isopropyl group), is the primary differentiator relative to non-thermoresponsive or differently tuned N-substituted acrylamides .

Why N-Isopropylacrylamide Cannot Be Replaced by Other N-Substituted Acrylamides in Thermoresponsive Polymer Synthesis


Generic substitution of N-isopropylacrylamide with other N-alkyl-substituted acrylamides fundamentally alters the thermoresponsive behavior of the resulting polymer due to systematic variation in LCST as a function of N-alkyl hydrophobicity [1]. Poly(N,N-dimethylacrylamide) (PDMAm) exhibits no LCST in the physiologically accessible temperature range, remaining fully water-soluble at all temperatures, while poly(N-n-propylacrylamide) (PNnPAm) shows an LCST of approximately 25°C and poly(N-ethylacrylamide) (PNEAm) shows an LCST near 82°C [2]. Poly(N-tert-butylacrylamide) (PNtBA) displays a significantly lower LCST due to enhanced hydrophobicity of the tert-butyl group relative to the isopropyl moiety, fundamentally shifting the phase transition temperature and altering hydration-dehydration dynamics [3]. Substitution with N,N-diethylacrylamide yields an LCST near 32-33°C, but the polymer exhibits a broader, less cooperative transition and distinct hysteresis behavior compared to the sharp, reversible transition characteristic of PNIPAM [2]. These differences preclude simple monomer interchange in applications where precise temperature triggering, transition sharpness, or cooperative hydration behavior is required.

Quantitative Differentiation of N-Isopropylacrylamide Monomer Against Closest N-Substituted Acrylamide Comparators


LCST of PNIPAM Homopolymer at 32°C Enables Physiological Temperature Triggering Unlike Non-Thermoresponsive PDMAm or Sub-Physiological PNnPAm

Poly(N-isopropylacrylamide) (PNIPAM) exhibits an LCST of approximately 32°C in aqueous solution, which is uniquely positioned near physiological temperature (37°C) and ambient conditions. In contrast, poly(N,N-dimethylacrylamide) (PDMAm) displays no observable LCST, remaining water-soluble across the entire 0-100°C range [1]. Poly(N-n-propylacrylamide) (PNnPAm) exhibits an LCST of approximately 25°C, which lies below typical room temperature, making its transition less practical for ambient-handled biomedical applications [1]. Poly(N-ethylacrylamide) (PNEAm) exhibits an LCST near 82°C, far above physiologically relevant temperatures, precluding its use in temperature-triggered in vivo systems [1].

Thermoresponsive polymer LCST Drug delivery

Copolymerization with NIPAM Yields Swelling Ratio up to 420 g/g with Thermal Modulation, Exceeding Homopolymer Capacity

Hydrogels synthesized from N-isopropylacrylamide copolymerized with sodium acrylate (SA) achieve a swelling ratio of 420 g/g at 20°C with 0.1 mol% crosslinking, and can release 96% of absorbed water upon heating to 40°C [1]. The introduction of SA dramatically increases water absorption capacity compared to PNIPAM homopolymer hydrogels, which exhibit intrinsically limited swelling due to the absence of ionic functional groups [1]. Copolymerization with hydrophilic acrylamide (AAm) further increases both swelling ratio and LCST relative to PNIPAM homopolymer; conversely, copolymerization with hydrophobic N,N-diethylacrylamide (DEAm) decreases both swelling ratio and LCST [2].

Hydrogel Swelling ratio Superabsorbent

Commercial NIPAM Monomer Available at ≥99% Purity (GC) Enables Reproducible Polymerization Kinetics Versus Lower-Grade Alternatives

Commercially available N-isopropylacrylamide is supplied at assay purities ranging from 97% to ≥99% as determined by GC or HPLC, with the ≥99% grade (Fisher Scientific/Thermo Scientific) enabling highly reproducible free radical polymerization kinetics due to minimal impurity interference . The monomer is typically stabilized with MEHQ (monomethyl ether hydroquinone, 4-methoxyphenol) to prevent premature polymerization during storage [1]. Lower-purity grades (95-97%) may contain residual acryloyl chloride, isopropylamine, or oligomeric byproducts that can act as chain transfer agents, alter copolymer composition drift, or introduce unintended crosslinking, thereby compromising batch-to-batch reproducibility in precision polymer synthesis .

Monomer purity Polymerization reproducibility QC

NIPAM-Based Copolymer LCST Systematically Tunable via Comonomer Feed Ratio, Enabling Rational Thermal Profile Design

The LCST of NIPAM-based copolymers can be systematically adjusted within the freezing and boiling points of aqueous solutions by varying the comonomer type and feed ratio [1]. Incorporation of hydrophilic comonomers such as acrylamide (AAm) increases LCST relative to PNIPAM homopolymer, whereas incorporation of hydrophobic comonomers such as N,N-diethylacrylamide (DEAm) decreases LCST [2]. Specifically, poly(NIPAAm-co-AAm) exhibits higher swelling ratio and higher LCST than PNIPAM homopolymer, with both parameters increasing as AAm content increases; conversely, poly(NIPAAm-co-DEAm) exhibits the lowest swelling ratio and lowest LCST among tested copolymers, with further decreases as DEAm content increases [2].

LCST tuning Copolymer composition Stimuli-responsive

NIPAM Enables Temperature-Responsive Cell Sheet Engineering via PNIPAM-Grafted Surfaces, Not Replicable with Non-Thermoresponsive Acrylamides

PNIPAM-grafted cell culture surfaces enable enzyme-free harvest of intact cell sheets via temperature modulation: cells adhere and proliferate at 37°C (above LCST, hydrophobic PNIPAM surface), then spontaneously detach as an intact sheet when temperature is reduced below 32°C (below LCST, hydrophilic PNIPAM surface) . This non-destructive cell sheet harvesting technology, which preserves cell-cell junctions and extracellular matrix, is uniquely enabled by PNIPAM's sharp phase transition near physiological temperature. Poly(N,N-dimethylacrylamide) (PDMAm) lacks any LCST and thus cannot provide thermoresponsive switching; poly(N-ethylacrylamide) (PNEAm) has an LCST of ~82°C, far exceeding cell culture compatibility; poly(N-n-propylacrylamide) (PNnPAm) with LCST ~25°C would remain hydrophobic at 37°C, preventing initial cell adhesion [1].

Cell sheet engineering Tissue engineering Thermoresponsive surface

NIPAM Patented as 'Smart Segment' in FDA-Referenced Multifunctional Polymeric Drug Delivery Systems

U.S. Patent 8,545,830 (University of Tennessee Research Foundation) explicitly claims multifunctional polymeric materials comprising a 'smart segment' of poly(N-isopropylacrylamide) combined with biodegradable segments including poly(L-lactic acid) (hydrophobic) and dextran (hydrophilic) [1]. The patent claims specific composition ratios including approximately 80/15/05, 80/10/10, 70/20/10, 70/10/20, 60/30/10, and 93/05/03 (smart segment/hydrophobic segment/hydrophilic segment) for use as drug delivery vehicles [1]. This patent-protected composition, now within two years of potential expiration (filed 2004, issued 2013), explicitly requires PNIPAM as the thermoresponsive smart segment rather than other N-substituted acrylamide polymers, underscoring the functional irreplaceability of NIPAM in this specific drug delivery platform architecture.

Drug delivery Patent Smart polymer

Primary Application Scenarios Where N-Isopropylacrylamide (CAS 25189-55-3) Provides Irreplaceable Functional Advantage


Physiological Temperature-Triggered Drug Delivery Systems Requiring Sharp Phase Transition at 32-37°C

NIPAM is the monomer of choice for synthesizing thermoresponsive drug delivery vehicles that release payloads in response to body temperature (37°C). PNIPAM's LCST of ~32°C enables formulation handling at room temperature (hydrophilic, stable dispersion) followed by triggered release upon injection or exposure to physiological conditions (hydrophobic collapse, payload expulsion) [1]. Alternative monomers such as N,N-dimethylacrylamide yield polymers with no LCST and therefore no thermal trigger, while N-n-propylacrylamide polymers transition below ambient temperature (25°C), complicating formulation and storage [2]. The patented multifunctional polymer platform explicitly specifying PNIPAM as the smart segment (U.S. Patent 8,545,830) further validates NIPAM's established role in advanced drug delivery architectures [3].

Enzyme-Free Intact Cell Sheet Harvesting for Regenerative Medicine and Tissue Engineering

PNIPAM-grafted tissue culture surfaces enable the non-destructive harvest of confluent cell sheets as intact monolayers with preserved cell-cell junctions and extracellular matrix, simply by reducing temperature from 37°C to room temperature [1]. This technology has been commercialized for corneal epithelial sheet transplantation and cardiac myocyte sheet engineering. No other N-substituted acrylamide provides an LCST appropriately positioned for this application: PDMAm lacks thermoresponse entirely; PNnPAm (LCST ~25°C) remains hydrophobic at culture temperature, preventing initial cell adhesion; PNEAm (LCST ~82°C) never becomes hydrophobic under culture conditions, preventing thermal detachment [2]. NIPAM is therefore functionally irreplaceable for this clinically translated cell sheet engineering approach [1].

Thermosensitive Superabsorbent Hydrogels with Tunable Swelling and LCST for Controlled Water Release

NIPAM-based copolymer hydrogels achieve swelling ratios up to 420 g/g with 96% thermal water release at 40°C when copolymerized with ionic comonomers such as sodium acrylate [1]. The LCST of NIPAM copolymers can be systematically tuned by adjusting comonomer composition, enabling rational design of hydrogels with application-specific transition temperatures between freezing and boiling points of water [2]. Non-thermoresponsive acrylamides such as DMAm cannot provide thermal triggering; N-tert-butylacrylamide copolymers exhibit lower LCSTs but with different hydration-dehydration dynamics that affect swelling kinetics [1]. For applications requiring both high water uptake capacity and sharp thermal modulation (e.g., smart agriculture, water-blocking tapes, absorbent pads), NIPAM provides the optimal balance of tunability and performance.

Synthesis of Well-Defined PNIPAM Homopolymers and Block Copolymers Requiring Reproducible Molecular Weight Control

For precision polymer synthesis via controlled radical polymerization techniques (ATRP, RAFT, NMP), monomer purity directly impacts polymerization kinetics, molecular weight control, and dispersity. Procuring NIPAM at ≥99% purity (Fisher/Thermo Scientific) rather than standard 97% grade reduces impurity-driven side reactions including unintended chain transfer and termination, which can broaden molecular weight distribution and compromise end-group fidelity [1][2]. The monomer is typically supplied stabilized with MEHQ to prevent autopolymerization during storage at 0-10°C; inhibitor must be removed prior to controlled polymerization [3]. For researchers synthesizing PNIPAM with target molecular weights of 10-100 kDa and dispersities <1.2 for structure-property relationship studies, higher purity monomer correlates with improved batch-to-batch reproducibility and narrower dispersities [2].

Quote Request

Request a Quote for N-Isopropylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.